N-(4-Nitrophenyl)-N-({N'-[(E)-{4-[(E)-({2-[N-(4-nitrophenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide
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Overview
Description
N-(4-Nitrophenyl)-N-({N’-[(E)-{4-[(E)-({2-[N-(4-nitrophenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is a complex organic compound characterized by multiple functional groups, including nitro, sulfonamide, and hydrazone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrophenyl)-N-({N’-[(E)-{4-[(E)-({2-[N-(4-nitrophenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 4-nitrobenzaldehyde with a hydrazine derivative to form the hydrazone intermediate.
Acylation: The hydrazone intermediate is then acylated with an appropriate acyl chloride to introduce the acetamido group.
Sulfonamide Formation: The final step involves the reaction of the acylated hydrazone with a sulfonamide derivative to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups in the compound can undergo reduction to form amines.
Reduction: The compound can be reduced under mild conditions to yield corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Conversion of nitro groups to nitroso or hydroxylamine derivatives.
Reduction: Formation of aromatic amines.
Substitution: Introduction of nitro or sulfonyl groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or as probes for studying enzyme mechanisms.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the treatment of diseases where enzyme inhibition is a key mechanism.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific properties or as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-Nitrophenyl)-N-({N’-[(E)-{4-[(E)-({2-[N-(4-nitrophenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro and sulfonamide groups can interact with enzymes, potentially inhibiting their activity. The hydrazone moiety may also play a role in binding to active sites of enzymes, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Nitrophenyl)benzenesulfonamide
- N-(4-Nitrophenyl)acetamide
- N-(4-Nitrophenyl)hydrazine
Uniqueness
Compared to similar compounds, N-(4-Nitrophenyl)-N-({N’-[(E)-{4-[(E)-({2-[N-(4-nitrophenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. Its structure allows for diverse interactions with biological targets, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C36H30N8O10S2 |
---|---|
Molecular Weight |
798.8 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-[(E)-[4-[(E)-[[2-[N-(benzenesulfonyl)-4-nitroanilino]acetyl]hydrazinylidene]methyl]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C36H30N8O10S2/c45-35(25-41(29-15-19-31(20-16-29)43(47)48)55(51,52)33-7-3-1-4-8-33)39-37-23-27-11-13-28(14-12-27)24-38-40-36(46)26-42(30-17-21-32(22-18-30)44(49)50)56(53,54)34-9-5-2-6-10-34/h1-24H,25-26H2,(H,39,45)(H,40,46)/b37-23+,38-24+ |
InChI Key |
VWNKLMCGTXKADK-DNJOOXRZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])CC(=O)N/N=C/C3=CC=C(C=C3)/C=N/NC(=O)CN(S(=O)(=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=C(C=C2)C=NNC(=O)CN(C3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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